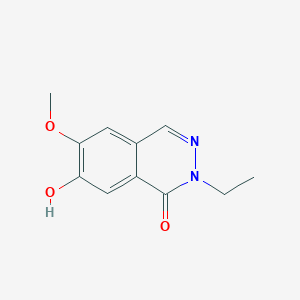![molecular formula C7H11F2NO B13188787 2,2-Difluoro-octahydrocyclopenta[b]morpholine CAS No. 1955557-56-8](/img/structure/B13188787.png)
2,2-Difluoro-octahydrocyclopenta[b]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-octahydrocyclopenta[b]morpholine is a chemical compound with the molecular formula C₇H₁₁F₂NO and a molecular weight of 163.17 g/mol . This compound is characterized by the presence of a morpholine ring fused with a cyclopentane ring and two fluorine atoms attached to the same carbon atom. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-octahydrocyclopenta[b]morpholine typically involves the nucleophilic ring-opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile . This is followed by an O-benzoylation/ring-closure tandem reaction sequence to form the desired morpholine structure. The reaction conditions are generally mild, and the process yields optically pure morpholino monomers in good yields and anomeric ratios .
Industrial Production Methods
These protocols utilize cinchona alkaloid-derived phthalazine as the catalyst to achieve high yields and enantioselectivities under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-octahydrocyclopenta[b]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups .
Scientific Research Applications
2,2-Difluoro-octahydrocyclopenta[b]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-octahydrocyclopenta[b]morpholine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Disubstituted Morpholines: These compounds share a similar morpholine ring structure but differ in the substituents attached to the ring.
Chiral Morpholines: These compounds have a chiral center and are used in asymmetric synthesis and as chiral auxiliaries.
Uniqueness
2,2-Difluoro-octahydrocyclopenta[b]morpholine is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1955557-56-8 |
|---|---|
Molecular Formula |
C7H11F2NO |
Molecular Weight |
163.16 g/mol |
IUPAC Name |
2,2-difluoro-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b][1,4]oxazine |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)4-10-5-2-1-3-6(5)11-7/h5-6,10H,1-4H2 |
InChI Key |
NXUKNZSAWSIJJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)OC(CN2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


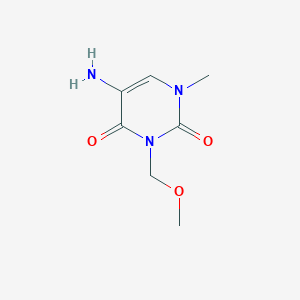
![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
![1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine](/img/structure/B13188714.png)
![2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol](/img/structure/B13188720.png)
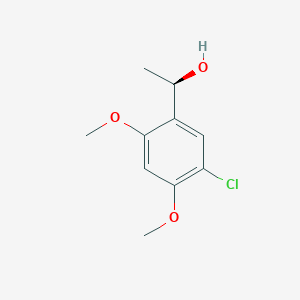
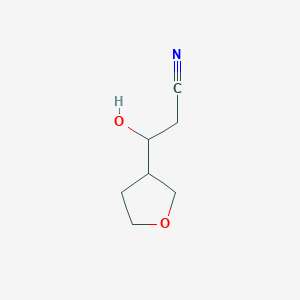
![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13188736.png)
![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)
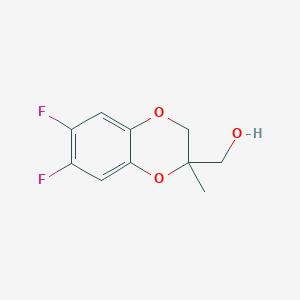

![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)
